molecular formula C20H18O B7732130 (2Z,6E)-2,6-dibenzylidenecyclohexanone CAS No. 251909-29-2

(2Z,6E)-2,6-dibenzylidenecyclohexanone

Cat. No. B7732130
Key on ui cas rn: 251909-29-2
M. Wt: 274.4 g/mol
InChI Key: CTKKGXDAWIAYSA-KPNKYRRCSA-N
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Patent
US09187397B2

Procedure details

Benzaldehyde (1b, 1.00 ml, 9.8 mmol) and cyclohexanone (37, 0.51 ml, 4.9 mmol) were combined in ethanol (10 ml) and stirred for 15 min at room temperature. A solution of sodium hydroxide (0.40 g, 10 mmol) and water (10 ml) was added and the mixture stirred for 18 hr at room temperature. The resulting precipitate was filtered and recrystallized from ethyl acetate to give 0.99 g (73%) of yellow crystals: mp 118-119° C. [expected mp 117° C.]; 1H NMR: δ 1.77 (m, 2H), 2.92 (t, 4H, J=5.2 Hz), 7.39 (m, 10H), 7.80 (s, 2H); 13C NMR: δ 23.1, 28.5, 128.3, 128.5, 130.2, 135.9, 136.1, 136.8, 190.1.
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
0.51 mL
Type
reactant
Reaction Step Two
Quantity
0.4 g
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Four
Yield
73%

Identifiers

REACTION_CXSMILES
[CH:1](=O)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[C:9]1(=[O:15])[CH2:14][CH2:13][CH2:12][CH2:11][CH2:10]1.[OH-].[Na+].O>C(O)C>[CH:1](=[C:10]1[CH2:11][CH2:12][CH2:13][C:14](=[CH:1][C:2]2[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=2)[C:9]1=[O:15])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:2.3|

Inputs

Step One
Name
Quantity
1 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)=O
Step Two
Name
Quantity
0.51 mL
Type
reactant
Smiles
C1(CCCCC1)=O
Step Three
Name
Quantity
0.4 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
10 mL
Type
reactant
Smiles
O
Step Four
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 15 min at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture stirred for 18 hr at room temperature
Duration
18 h
FILTRATION
Type
FILTRATION
Details
The resulting precipitate was filtered
CUSTOM
Type
CUSTOM
Details
recrystallized from ethyl acetate

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
C(C1=CC=CC=C1)=C1C(C(CCC1)=CC1=CC=CC=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.99 g
YIELD: PERCENTYIELD 73%
YIELD: CALCULATEDPERCENTYIELD 73.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US09187397B2

Procedure details

Benzaldehyde (1b, 1.00 ml, 9.8 mmol) and cyclohexanone (37, 0.51 ml, 4.9 mmol) were combined in ethanol (10 ml) and stirred for 15 min at room temperature. A solution of sodium hydroxide (0.40 g, 10 mmol) and water (10 ml) was added and the mixture stirred for 18 hr at room temperature. The resulting precipitate was filtered and recrystallized from ethyl acetate to give 0.99 g (73%) of yellow crystals: mp 118-119° C. [expected mp 117° C.]; 1H NMR: δ 1.77 (m, 2H), 2.92 (t, 4H, J=5.2 Hz), 7.39 (m, 10H), 7.80 (s, 2H); 13C NMR: δ 23.1, 28.5, 128.3, 128.5, 130.2, 135.9, 136.1, 136.8, 190.1.
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
0.51 mL
Type
reactant
Reaction Step Two
Quantity
0.4 g
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Four
Yield
73%

Identifiers

REACTION_CXSMILES
[CH:1](=O)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[C:9]1(=[O:15])[CH2:14][CH2:13][CH2:12][CH2:11][CH2:10]1.[OH-].[Na+].O>C(O)C>[CH:1](=[C:10]1[CH2:11][CH2:12][CH2:13][C:14](=[CH:1][C:2]2[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=2)[C:9]1=[O:15])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:2.3|

Inputs

Step One
Name
Quantity
1 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)=O
Step Two
Name
Quantity
0.51 mL
Type
reactant
Smiles
C1(CCCCC1)=O
Step Three
Name
Quantity
0.4 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
10 mL
Type
reactant
Smiles
O
Step Four
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 15 min at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture stirred for 18 hr at room temperature
Duration
18 h
FILTRATION
Type
FILTRATION
Details
The resulting precipitate was filtered
CUSTOM
Type
CUSTOM
Details
recrystallized from ethyl acetate

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
C(C1=CC=CC=C1)=C1C(C(CCC1)=CC1=CC=CC=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.99 g
YIELD: PERCENTYIELD 73%
YIELD: CALCULATEDPERCENTYIELD 73.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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